molecular formula C12H10BrN3O2S B2823744 5-bromo-N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)furan-2-carboxamide CAS No. 868980-40-9

5-bromo-N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)furan-2-carboxamide

Cat. No.: B2823744
CAS No.: 868980-40-9
M. Wt: 340.2
InChI Key: VLUKRFAGSMHQTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)furan-2-carboxamide is a synthetic small molecule featuring a fused imidazo[2,1-b]thiazole core linked via an ethyl group to a brominated furan-2-carboxamide moiety. The imidazo[2,1-b]thiazole scaffold is recognized for its pharmacological versatility, particularly in oncology and antiviral research . The bromine atom at the 5-position of the furan ring introduces steric and electronic effects that may enhance binding affinity to biological targets, while the ethyl linker likely modulates solubility and membrane permeability.

Properties

IUPAC Name

5-bromo-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O2S/c13-10-2-1-9(18-10)11(17)14-4-3-8-7-16-5-6-19-12(16)15-8/h1-2,5-7H,3-4H2,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUKRFAGSMHQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CN21)CCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[2,1-b]thiazole ring: This can be achieved through a cyclization reaction involving a thiazole derivative and an imidazole precursor under acidic or basic conditions.

    Coupling with furan-2-carboxamide: The final step involves coupling the brominated imidazo[2,1-b]thiazole with furan-2-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine or alcohol derivatives.

    Substitution: Formation of substituted imidazo[2,1-b]thiazole derivatives.

Scientific Research Applications

5-bromo-N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Imidazo[2,1-b]thiazole Cores

Compound 5l ()
  • Structure : 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide.
  • Key Features : Chlorophenyl substituent on the imidazo[2,1-b]thiazole core, acetamide linker, and a piperazine-modified pyridine side chain.
  • Activity :
    • VEGFR2 inhibition: 5.72% at 20 μM (vs. 3.76% for parent compound 5a).
    • Cytotoxicity: IC50 = 1.4 μM against MDA-MB-231 (triple-negative breast cancer), surpassing sorafenib (IC50 = 5.2 μM) .
  • The ethyl linker in the target compound could improve metabolic stability compared to 5l’s acetamide linkage.
ND-11503 ()
  • Structure : N-((2,3-Dihydrobenzofuran-5-yl)methyl)-6-ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxamide.
  • Key Features : Ethyl and methyl groups on the imidazo[2,1-b]thiazole core, dihydrobenzofuran substituent.
  • Activity : Structural data (NMR, HRMS) are reported, but biological activity is unspecified .
  • Comparison : The target compound’s brominated furan may enhance DNA intercalation or halogen-bonding interactions compared to ND-11503’s dihydrobenzofuran, which lacks electronegative substituents.

Compounds with Heterocyclic Modifications

Coumarin-Imidazo[2,1-b]thiazole Hybrids ()
  • Structure : 3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives.
  • Key Features : Coumarin core fused with imidazo[2,1-b]thiazole.
  • Activity : Antiviral activity against parvovirus B19 (B19V), with inhibition of viral replication in UT7/EpoS1 and erythroid progenitor cells (EPCs). Activity is highly sensitive to substituent positioning .
  • Comparison : The target compound’s furan-carboxamide moiety may prioritize kinase inhibition over antiviral effects, whereas coumarin hybrids leverage π-π stacking for DNA/RNA targeting.
Dasatinib ()
  • Structure : Thiazole-carboxamide with chlorophenyl and piperazinyl groups.
  • Key Features : Approved tyrosine kinase inhibitor targeting BCR-ABL, SRC, and other kinases.
  • Activity : Broad-spectrum anticancer activity via multi-kinase inhibition .
  • Comparison : The target compound’s imidazo[2,1-b]thiazole core may offer narrower kinase selectivity (e.g., EGFR/VEGFR2) compared to dasatinib’s promiscuity.

Kinase-Targeted Analogues

EGFR Inhibitors ()
  • Structure : 5-(Imidazo[2,1-b]thiazol-6-yl)-4-methylthiazol-2-amine derivatives.
  • Key Features : Methylthiazolamine substituents.
  • Activity : In vitro EGFR inhibition, with potency dependent on substituent electronics .
  • Comparison : The target compound’s brominated furan may enhance hydrophobic interactions in the ATP-binding pocket compared to methylthiazolamine derivatives.

Data Table: Comparative Analysis of Key Compounds

Compound Name/ID Core Structure Substituents/Modifications Biological Activity (IC50/Inhibition) Selectivity/Notes Reference
Target Compound Imidazo[2,1-b]thiazole + furan Bromo at furan 5-position, ethyl linker Hypothesized kinase inhibition Potential selectivity for VEGFR2/EGFR N/A
5l () Imidazo[2,1-b]thiazole 4-Chlorophenyl, acetamide linkage VEGFR2: 5.72% inhibition at 20 μM; MDA-MB-231 IC50 = 1.4 μM Preferential for MDA-MB-231
ND-11503 () Imidazo[2,1-b]thiazole Ethyl, methyl, dihydrobenzofuran Structural data only N/A
Coumarin Hybrid () Coumarin + imidazo[2,1-b]thiazole Varied substituents Antiviral (B19V replication inhibition) Cell-type-dependent activity
Dasatinib () Thiazole-carboxamide Chlorophenyl, piperazinyl Multi-kinase inhibition (BCR-ABL, SRC) Broad-spectrum anticancer
EGFR Inhibitor () Thiazol-2-amine + imidazo[2,1-b]thiazole Methylthiazolamine groups EGFR inhibition (in vitro) Structure-activity relationship noted

Research Findings and Implications

  • Substituent Effects : Bromine in the target compound may improve target binding via halogen bonds, a feature absent in chloro- or methyl-substituted analogs .
  • Selectivity Trends : Imidazo[2,1-b]thiazole derivatives with electron-withdrawing groups (e.g., bromo, chloro) show preferential activity against specific kinases or cancer cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.